Product packaging for 1-Benzyloxy-2-chloro-4-fluorobenzene(Cat. No.:CAS No. 918524-11-5)

1-Benzyloxy-2-chloro-4-fluorobenzene

Cat. No.: B1525936
CAS No.: 918524-11-5
M. Wt: 236.67 g/mol
InChI Key: OTLZNNLQTGAQCK-UHFFFAOYSA-N
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Description

1-Benzyloxy-2-chloro-4-fluorobenzene (CAS 918524-11-5) is a fluorinated aromatic compound of interest in chemical research and development. This compound features a benzyloxy group alongside chlorine and fluorine substituents on its benzene ring, yielding a molecular weight of 236.67 g/mol and a molecular formula of C13H10ClFO . It is typically recommended to be stored sealed in a dry environment at 2-8°C . The primary research value of this compound lies in its role as a versatile chemical intermediate, particularly in the synthesis of more complex molecules. Literature indicates its use in patented routes for the development of pharmaceutical compounds, demonstrating its utility in constructing molecular scaffolds with potential biological activity . As a building block, its structure allows for further functionalization, making it valuable for exploratory synthesis in medicinal chemistry and materials science . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10ClFO B1525936 1-Benzyloxy-2-chloro-4-fluorobenzene CAS No. 918524-11-5

Properties

IUPAC Name

2-chloro-4-fluoro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLZNNLQTGAQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyloxy-2-chloro-4-fluorobenzene is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article delves into its chemical characteristics, biological mechanisms, and relevant case studies.

This compound has the molecular formula C13_{13}H10_{10}ClF and a molecular weight of 234.67 g/mol. The compound features a benzyl ether group, a chlorine atom, and a fluorine atom attached to a benzene ring, contributing to its reactivity and interaction with biological systems.

Mechanism of Biological Activity

The biological activity of this compound can be attributed to several factors:

  • Functional Groups : The presence of the benzyl ether, chlorine, and fluorine groups enhances its lipophilicity and influences its binding affinity to various biological targets, such as enzymes and receptors.
  • Interaction with Molecular Targets : The compound may modulate cellular processes by interacting with specific proteins or pathways involved in disease mechanisms. For instance, it could potentially act as an inhibitor or agonist depending on the target .

Biological Activity Data

Research has indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a summary table of relevant findings:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibitor of specific metabolic enzymes

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • Antimicrobial Activity : A study assessed the efficacy of fluorinated benzyl compounds against Gram-positive and Gram-negative bacteria. Results indicated that increased lipophilicity from fluorine substitution enhanced membrane permeability, leading to improved antibacterial activity .
  • Anti-inflammatory Effects : Research focusing on similar benzyloxy compounds demonstrated significant reductions in pro-inflammatory cytokines in cell cultures treated with these agents. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Cancer Research : A recent investigation into the anticancer properties of fluorinated compounds found that this compound analogs could induce apoptosis in various cancer cell lines through mitochondrial pathways .

Scientific Research Applications

Organic Synthesis

1-Benzyloxy-2-chloro-4-fluorobenzene serves as an important intermediate in the synthesis of various organic molecules. It is particularly valuable in:

  • Pharmaceutical Development : Used as a building block for synthesizing active pharmaceutical ingredients (APIs) due to its ability to undergo further functionalization .
  • Agrochemicals : Employed in the synthesis of herbicides and pesticides, enhancing crop protection .

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies have explored its efficacy against various microbial strains, suggesting it may act as a lead compound for developing new antibiotics .
  • Anticancer Research : Initial studies indicate that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action .

Material Science

The compound is also utilized in the development of advanced materials:

  • Electronic Materials : Its unique electronic properties make it suitable for applications in organic electronics, including OLEDs (Organic Light Emitting Diodes) .
  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal and mechanical properties .

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing a series of benzyloxy-substituted compounds, including this compound, demonstrated enhanced antimicrobial activity compared to their non-halogenated counterparts. The presence of the fluorine atom was crucial in increasing lipophilicity and improving membrane penetration .

Case Study 2: Drug Development for Cancer Treatment

Research conducted on analogs of this compound revealed promising results in inhibiting cancer cell proliferation. The study highlighted how modifications to the benzyloxy group could significantly affect biological activity, leading to the identification of potent anticancer agents .

Comparison with Similar Compounds

Key Identifiers:

  • CAS Number: 918524-11-5 (predominant in literature) . Note: A conflicting CAS number (182281-01-2) is reported in one source, possibly due to isomer misidentification or supplier error .
  • Purity : Typically ≥95% in commercial batches .
  • Storage : Stable at room temperature .

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-benzyloxy-2-chloro-4-fluorobenzene with five analogous halogenated benzyloxy derivatives, emphasizing substituent positions, physicochemical properties, and applications.

Table 1: Structural and Commercial Comparison

Compound Name CAS Number Molecular Formula Substituent Positions Purity (%) Storage Conditions Hazard Statements (GHS)
This compound 918524-11-5 C₁₃H₁₀ClFO 1-OBn, 2-Cl, 4-F 95 Room Temperature Not explicitly stated
4-(Benzyloxy)-1-bromo-2-fluorobenzene 185346-79-6 C₁₃H₁₀BrFO 4-OBn, 1-Br, 2-F 100 N/A N/A
2-(Benzyloxy)-4-chloro-1-fluorobenzene - C₁₃H₁₀ClFO 2-OBn, 4-Cl, 1-F 97 2–8°C H315, H319, H335
1-(Benzyloxy)-4-chloro-2-fluorobenzene 1044067-73-3 C₁₃H₁₀ClFO 1-OBn, 4-Cl, 2-F 95 N/A N/A
2-(Benzyloxy)-1-chloro-4-fluorobenzene 1879996-19-6 C₁₃H₁₀ClFO 2-OBn, 1-Cl, 4-F 95 N/A N/A

Key Findings:

Substituent Position Effects: Electrophilic Reactivity: The electron-donating benzyloxy group directs incoming electrophiles to ortho and para positions.

Hazard Profiles :

  • 2-(Benzyloxy)-4-chloro-1-fluorobenzene (CAS unspecified) carries warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335), suggesting stricter handling requirements compared to the parent compound .

Applications :

  • Fluorine-Containing Analogs : Fluorine’s electronegativity enhances metabolic stability and bioavailability, making such derivatives valuable in drug design (e.g., kinase inhibitors) .
  • Chlorinated Derivatives : Chlorine’s steric and electronic effects are exploited in agrochemical intermediates, such as herbicide precursors .

Research and Industrial Relevance

  • Synthetic Utility : The benzyloxy group in This compound serves as a protective group for hydroxyl moieties, enabling selective functionalization .
  • Regioselectivity : Substituent positioning significantly impacts reaction outcomes. For example, 1-(benzyloxy)-4-chloro-2-fluorobenzene (CAS 1044067-73-3) may favor electrophilic attack at the 3-position due to steric hindrance from adjacent substituents .

Notes and Disclaimers

  • CAS Discrepancy : The conflicting CAS number (182281-01-2) for This compound in one source requires verification to rule out isomer mislabeling .
  • Data Gaps : Hazard profiles for most analogs are incomplete, necessitating consultation of full safety data sheets (SDS) for laboratory handling.

Preparation Methods

Synthesis of 2-Chloro-4-fluorobenzene Derivatives

A key intermediate for the target compound is 1-(bromomethyl)-2-chloro-4-fluorobenzene, which can be prepared by selective halogenation and fluorination of benzene derivatives.

  • Halogenation and Fluorination: According to patent literature, 2,4-dichlorofluorobenzene can be synthesized starting from orthodichlorobenzene through a sequence of nitration, fluoridation, and chlorination steps under controlled temperature and solvent conditions (e.g., nitric acid/sulfuric acid nitration at 30–75 °C, fluoridation with potassium monofluoride in DMSO or DMF at 120–200 °C, and chlorination at 150–250 °C).

  • Alternative Method: The preparation of 2-chloro-4'-fluoroacetophenone, a related intermediate, involves a Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride in ionic liquids such as [emim]Cl-AlCl3 mixtures at low temperatures (0–30 °C), followed by distillation to isolate the product.

Introduction of the Benzyloxy Group

The benzyloxy substituent is typically introduced by nucleophilic substitution of a halogenated aromatic compound with benzyl alcohol derivatives or benzyl halides.

Reaction Conditions and Purification

  • Inert Atmosphere: Many steps, especially those involving sensitive intermediates, are performed under inert atmosphere (nitrogen or argon) to prevent side reactions.

  • Temperature Control: Reactions are typically conducted at controlled temperatures ranging from room temperature (~25 °C) to reflux conditions (70–90 °C) depending on the step.

  • Pressure: Some reactions are performed under mild pressure (3–5 bar) to optimize yields and reaction rates.

  • Purification: Final compounds are purified by distillation under reduced pressure (e.g., 170–180 °C at 1–2 mBar) or by chromatographic techniques to achieve high purity (>97%).

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Notes Reference
1 Nitration Orthodichlorobenzene, HNO3/H2SO4, 30–75 °C Forms chloronitrobenzene intermediates
2 Fluoridation Potassium monofluoride, DMSO or DMF, 120–200 °C Converts nitro compounds to fluoronitrobenzene
3 Chlorination Chlorine gas, 150–250 °C Introduces additional chlorine substituent
4 Friedel-Crafts acylation Fluorobenzene + chloroacetyl chloride, ionic liquid, 0–30 °C Alternative route to halogenated acetophenone
5 Nucleophilic substitution Benzyl chloride/bromide, NaHCO3, KI, CH3CN, room temp Introduces benzyloxy group
6 Purification Reduced pressure distillation (170–180 °C, 1–2 mBar) Achieves high purity

Research Findings and Industrial Relevance

  • The processes described allow for industrially expedient synthesis with minimized isolation of intermediates, enhancing efficiency and reducing costs.

  • Use of ionic liquids in Friedel-Crafts acylation improves selectivity and conversion rates (>95%) while allowing recycling of the ionic liquid.

  • Purification techniques such as vacuum distillation and high-performance liquid chromatography ensure product purity exceeding 97%, suitable for pharmaceutical or fine chemical applications.

  • The inert atmosphere and controlled reaction conditions prevent degradation and side reactions, crucial for scale-up.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-benzyloxy-2-chloro-4-fluorobenzene, and what methodological considerations are critical for optimizing yield?

  • Methodology : A typical synthesis involves sequential functionalization of the benzene ring. For example, introducing the benzyloxy group via nucleophilic aromatic substitution (NAS) using benzyl alcohol under basic conditions (e.g., NaH or K₂CO₃ in aprotic solvents like DMF or DMSO). Subsequent halogenation (chlorination and fluorination) requires careful control of reaction temperature and stoichiometry to avoid over-substitution.
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Ensure anhydrous conditions to prevent hydrolysis of intermediates. Purification often involves column chromatography or recrystallization .

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Safety Protocols :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation of vapors .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture or light .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Q. What analytical techniques are most effective for characterizing this compound and confirming its purity?

  • Characterization Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How does the electronic nature of the substituents influence the regioselectivity of further functionalization (e.g., electrophilic substitution)?

  • Mechanistic Insight : The electron-withdrawing Cl and F groups deactivate the benzene ring, directing electrophiles to the para position relative to the benzyloxy group (electron-donating via resonance). Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
  • Experimental Validation : Compare reaction outcomes under varying conditions (e.g., Friedel-Crafts alkylation vs. nitration) to map regioselectivity trends .

Q. What strategies mitigate competing side reactions during multi-step syntheses involving this compound?

  • Optimization Approaches :

  • Temperature Control : Lower temperatures reduce radical-mediated side reactions during halogenation.
  • Protecting Groups : Temporarily protect the benzyloxy group (e.g., silylation) during harsh reactions .
  • Catalyst Screening : Use Pd-based catalysts for selective cross-coupling reactions .

Q. How can computational modeling aid in predicting the compound’s reactivity or interactions with biological targets?

  • Tools : Molecular docking (AutoDock Vina) to simulate binding affinity with enzymes or receptors. MD simulations assess stability in solvent environments.
  • Case Study : Predict metabolic pathways via cytochrome P450 interactions using in silico tools .

Q. What are the implications of conflicting literature data on reaction yields, and how can researchers resolve such discrepancies?

  • Troubleshooting :

  • Reproduce Conditions : Verify solvent purity, catalyst batch, and inert atmosphere.
  • Analytical Validation : Use quantitative NMR or internal standards to calibrate yield calculations.
  • Peer Collaboration : Cross-validate results with independent labs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzyloxy-2-chloro-4-fluorobenzene
Reactant of Route 2
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1-Benzyloxy-2-chloro-4-fluorobenzene

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